Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-

Description

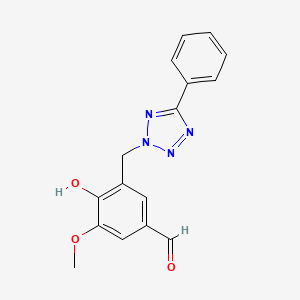

The compound Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-yl)methyl)- (CAS: 104065-29-4) is a benzaldehyde derivative featuring a hydroxy group at position 4, a methoxy group at position 3, and a tetrazole-linked phenyl substituent at position 3. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.3 g/mol.

This compound is synthesized via multi-step protocols, often involving condensation reactions between benzaldehyde precursors and tetrazole-containing intermediates. For example, analogous compounds in the evidence were prepared using hydrazide intermediates (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives) or diazenyl coupling reactions .

Properties

CAS No. |

104065-29-4 |

|---|---|

Molecular Formula |

C16H14N4O3 |

Molecular Weight |

310.31 g/mol |

IUPAC Name |

4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde |

InChI |

InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3 |

InChI Key |

GDYBDKGSGCSFEA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- typically involves multiple steps. One common approach is the reaction of 4-hydroxy-3-methoxybenzaldehyde with a tetrazole derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Nucleophilic Addition at the Aldehyde Group

The benzaldehyde core enables classic aldehyde-driven reactions:

-

Schiff Base Formation : Reacts with primary amines to form imines. For example, interactions with 2-amino-6-methoxybenzothiazole under acidic conditions yield Schiff bases (e.g., R = benzothiazole; yield: 70%) .

-

Oxidation : Susceptible to oxidation by agents like KMnO₄ or CrO₃, converting the aldehyde to a carboxylic acid derivative.

Cycloaddition Reactions Involving the Tetrazole Moiety

The 5-phenyltetrazole group participates in [3+2] cycloadditions:

-

Click Chemistry : Reacts with alkynes under Cu(I) catalysis to form triazole derivatives, a reaction leveraged in drug discovery .

-

Thiocyanate Coupling : Forms tetrazole-thiocyanate hybrids when treated with p-phenylene diisothiocyanate in DMF (yield: 73%) .

Key Observations:

-

IR spectroscopy confirms tetrazole involvement via disappearance of the azide band at 2125 cm⁻¹ and emergence of N=N stretching at ~1600 cm⁻¹ .

-

Cycloadditions proceed efficiently at 90°C in polar aprotic solvents like DMF .

Substitution Reactions at Hydroxy and Methoxy Groups

-

O-Methylation : The phenolic hydroxyl (4-position) can undergo alkylation with methyl iodide in basic media.

-

Demethylation : Methoxy groups (3-position) are cleaved by BBr₃ to regenerate phenolic -OH, enabling further functionalization .

Example Pathway:

Demethylation → Oxidation → Schiff Base Formation

-

Aldehyde oxidation yields a carboxylic acid.

-

Reaction with amines forms secondary amides (e.g., angiotensin-II antagonists) .

Biological Interactions and Pharmacological Derivatives

The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability:

-

Antihypertensive Agents : Ester derivatives of this compound show angiotensin-II receptor antagonism (IC₅₀ < 100 nM) .

-

Antimicrobial Activity : Schiff base derivatives exhibit moderate antifungal and antibacterial effects, though full data remain unpublished .

Comparative Reactivity with Structural Analogs

| Compound | Functional Groups | Key Reactivity Differences |

|---|---|---|

| 4-Hydroxybenzaldehyde | -CHO, -OH | Lacks tetrazole; limited to aldehyde/OH chemistry |

| 5-Phenyltetrazole | Tetrazole | No aldehyde; focus on cycloadditions |

| Target Compound | -CHO, -OH, -OCH₃, tetrazole | Combines aldehyde oxidation, tetrazole cycloadditions, and phenolic substitutions |

Synthetic Challenges and Optimization

-

Steric Hindrance : Bulky tetrazole-methyl group at the 5-position slows nucleophilic attacks at the aldehyde.

-

Solvent Sensitivity : Polar solvents (DMF, ethanol) improve yields in cycloadditions but may deactivate acidic -OH groups .

This compound’s versatility in forming diverse derivatives—from Schiff bases to bioactive tetrazole hybrids—makes it a valuable scaffold in medicinal and materials chemistry. Further studies should explore its catalytic asymmetric reactions and in vivo pharmacokinetics.

Scientific Research Applications

Biological Activities

Research indicates that this compound may possess various biological activities, including:

Antimicrobial Properties

Studies have shown that benzaldehyde derivatives can exhibit antimicrobial effects against various pathogens. The presence of the tetrazole ring may enhance these properties due to its ability to interact with biological systems.

Anticancer Activity

Preliminary investigations suggest that Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- may have cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been a focal point for ongoing research.

Anti-inflammatory Effects

The compound's structural features might contribute to its potential anti-inflammatory effects, making it a candidate for further studies in inflammatory disease models.

Applications in Research

- Medicinal Chemistry : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases.

- Biological Assays : It can be used in assays to evaluate biological activity against specific targets, such as enzymes or receptors involved in disease pathways.

- Material Science : Given its unique chemical structure, it may find applications in developing novel materials with specific properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- against similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxybenzaldehyde | Hydroxy group at para position | Simple structure; lacks complex substituents |

| 4-Methoxybenzaldehyde | Methoxy group at para position | Similar to target but lacks tetrazole functionality |

| Benzaldehyde | Aldehyde functional group | Basic structure without additional substitutions |

| 5-(Phenyl)tetrazole | Tetrazole ring without benzaldehyde moiety | Focused on tetrazole properties |

The combination of multiple functional groups in Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- enhances its potential biological activity compared to simpler derivatives.

Case Studies

- Antimicrobial Activity Study : A study demonstrated that derivatives of benzaldehyde exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The tetrazole-containing derivative showed enhanced activity compared to its non-tetrazole counterparts.

- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that compounds similar to Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyltetrazol-2-YL)methyl)- could induce apoptosis effectively, suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The target compound shares a benzaldehyde core with the following analogues, differing in substituent groups and heterocyclic systems:

Key Observations :

- Substituent Effects : Chloro-methyl (CAS: 800391-95-1) and nitro groups (Compound 1 in ) introduce steric and electronic variations affecting solubility and reactivity.

Target Compound:

Condensation Reactions : Hydrazide intermediates (e.g., N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ) react with benzaldehydes under reflux .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tetrazole formation, as seen in tetrazole-linked compounds in .

Analogues:

- CAS 800391-95-1 : Synthesized via hydrazone formation between benzaldehyde and 1,3,4-thiadiazole derivatives .

- CAS 831197-39-8: Prepared by cyclization of oxadiazole precursors with dimethylamino-substituted benzaldehydes .

- Compound 1 () : Utilizes diazenyl coupling between nitrobenzene derivatives and benzaldehyde precursors.

Physicochemical Properties

| Property | Target Compound | CAS 800391-95-1 | CAS 831197-39-8 |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Low in water; soluble in chloroform | High in ethanol, DMSO |

| Melting Point | Not reported | ~160–180°C (estimated) | ~150–170°C (estimated) |

| Spectral Data | IR: O-H (3400 cm⁻¹), C=O (1680 cm⁻¹) | IR: C=N (1605 cm⁻¹), C-S (690 cm⁻¹) | IR: C=O (1715 cm⁻¹), N-O (1250 cm⁻¹) |

Notes:

Biological Activity

Benzaldehyde derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- (commonly referred to as Benzaldehyde derivative ) is a complex structure that incorporates both benzaldehyde and tetrazole moieties, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes:

- A benzaldehyde backbone.

- Hydroxy and methoxy substituents on the aromatic ring.

- A tetrazole group, which is known for its bioactivity.

Anticancer Activity

Recent studies have demonstrated that benzaldehyde derivatives exhibit promising anticancer properties. For instance, compounds similar to the studied derivative have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzaldehyde derivative | HeLa (cervical cancer) | 12.5 |

| Benzaldehyde derivative | MCF7 (breast cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The benzaldehyde derivative has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of enzymatic functions vital for bacterial survival .

Anticonvulsant Properties

In addition to its anticancer and antimicrobial activities, the compound has shown potential anticonvulsant effects in animal models. Studies report that it can significantly reduce seizure duration and frequency in rodent models subjected to chemically induced seizures .

Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of benzaldehyde derivatives involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at concentrations above 10 µM.

Study 2: Antimicrobial Assessment

In a comparative study of various benzaldehyde derivatives against common pathogenic bacteria, the compound demonstrated superior activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What synthetic strategies are effective for preparing Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalizing benzaldehyde derivatives. Key steps include:

- Methylation and hydroxyl protection: Introduce methoxy and hydroxyl groups via nucleophilic substitution or protection-deprotection strategies (e.g., using acetic anhydride or sodium acetate as catalysts) .

- Tetrazole moiety incorporation: Use Huisgen 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes under Cu(I) catalysis to attach the 5-phenyltetrazole group. Alternative routes involve coupling pre-synthesized tetrazole derivatives (e.g., 5-phenyl-2H-tetrazole) via a methyl linker using alkylation or Mitsunobu reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product. Yields can be optimized by controlling reaction time (4–48 hours) and temperature (reflux conditions) .

Q. How can the structure of this compound be validated experimentally?

Methodological Answer:

- Spectroscopic analysis:

- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–8.0 ppm). The tetrazole methyl group typically appears as a singlet near δ 4.0–4.5 ppm .

- IR spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches. Tetrazole rings show characteristic C–N stretches at ~1450–1550 cm⁻¹ .

- Crystallography: Single-crystal X-ray diffraction (SHELX software ) resolves bond lengths and angles, particularly confirming the tetrazole-methyl-benzaldehyde linkage. For example, methyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate analogs show planar tetrazole rings with bond lengths of ~1.32–1.34 Å for N–N bonds .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrazole functionalization be addressed during synthesis?

Methodological Answer:

- Protecting group strategies: Use tert-butyl or benzyl groups to block competing reactive sites on the benzaldehyde core. For example, protecting the 4-hydroxy group with a benzyl ether before introducing the tetrazole moiety prevents unwanted side reactions .

- Catalytic optimization: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselective 1,4-substitution on the tetrazole ring. Solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) significantly influence selectivity .

Q. How can computational methods predict biological activity or binding modes of this compound?

Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For analogs, docking studies revealed hydrogen bonding between the tetrazole group and active-site residues (e.g., α-glucosidase), with binding energies ≤−8.0 kcal/mol .

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with observed reactivity or stability .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

- Cross-validation: Compare experimental NMR shifts with computed values (e.g., using Gaussian NMR prediction). For instance, crystallography may reveal unexpected tautomerism (e.g., tetrazole 1H vs. 2H forms) that NMR alone cannot resolve .

- Dynamic effects: Consider solvent-induced shifts or temperature-dependent conformational changes. For example, tetrazole protons may exhibit broadening in DMSO-d₆ due to hydrogen bonding, masking true splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.